molecular formula C42H83NO3 B2829421 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide CAS No. 1840942-15-5

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide

Cat. No. B2829421
M. Wt: 657.173
InChI Key: ZJVVOYPTFQEGPH-HXCZBIFTSA-N
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Description

“N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide” is a chemical compound with the molecular formula C42H83NO3 . It is also known as C24 Ceramide . The compound is related to phospholipids, which are a class of lipids that are a major component of all cell membranes .


Molecular Structure Analysis

The compound contains a total of 140 bonds, including 49 non-H bonds, 2 multiple bonds, 42 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 650.13 . It is related to a compound with a boiling point of 532.4±50.0°C at 760 mmHg and a density of 0.964±0.06 g/cm3 .

Scientific Research Applications

Chemical Identification and Synthesis

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide, while not directly studied, shares structural similarities with compounds investigated for their unique chemical properties and potential applications. For instance, two new N-acyl-glycosphingosines (cerebrosides) named longifoside-A and B, obtained from Mentha longifolia, were characterized using sophisticated NMR techniques, indicating the importance of such compounds in natural product research and their complex structural elucidation (Ali et al., 2006).

Ceramide Derivatives and Biological Activity

Ceramide and cerebroside derivatives, closely related to the compound , have been isolated from various plant sources, demonstrating significant biological activities such as antifungal, antibacterial, antioxidant, and cytotoxic effects. For example, a new ceramide from Tinospora oblongifolia showed strong cytotoxic activity against KB cells, highlighting the therapeutic potential of these molecules (Samita et al., 2014).

Role in Extraction and Phase Behavior Studies

Compounds with long aliphatic chains, similar to N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide, are studied for their role in modifying phase behavior in solvent extraction processes. The addition of long-chain aliphatic alcohols to solvent phases, for instance, has been investigated to control undesirable third-phase formation during the extraction of trivalent actinides, demonstrating the application of such molecules in refining extraction techniques and understanding molecular interactions (Swami & Venkatesan, 2019).

Pharmacological Investigations

Related compounds have also been explored for their pharmacological profiles, such as inverse agonist activity at 5-HT2A receptors, indicating potential applications in the development of novel therapeutic agents. These studies provide insights into the behavioral and biological effects of similar molecules, underscoring the importance of chemical synthesis and characterization in drug discovery processes (Vanover et al., 2006).

properties

IUPAC Name

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1/i2D3,4D2,6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVOYPTFQEGPH-HXCZBIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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